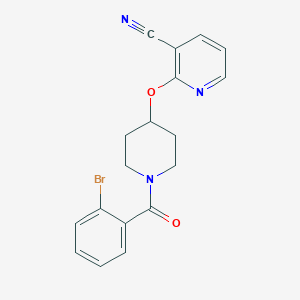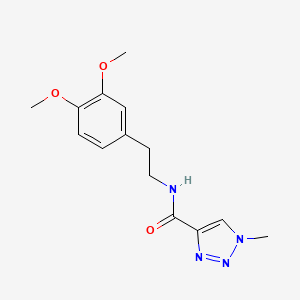
N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, also known as DMPT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including agriculture, aquaculture, and pharmaceuticals. DMPT is a derivative of the amino acid tryptophan and has been shown to enhance the growth and performance of various organisms. In
Aplicaciones Científicas De Investigación
Anticancer Applications
The compound has been found to have potential anticancer properties. In a study, phenethylamine-based urea derivatives, which share structural similarities with the compound , were found to have significant cytotoxic effects on HeLa (human cervical cancer) and A549 (non-small cell lung carcinoma) cell lines .
Antioxidant Properties
The same study also revealed that these derivatives displayed remarkable antioxidant properties. This suggests that they could be used in the treatment of diseases where oxidative stress plays a significant role .
Alzheimer’s Disease Treatment
There is evidence to suggest that the compound could be used in the treatment of Alzheimer’s disease. An application of a similar compound, (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide, has been found to improve the learning ability and memory ability of experimental animals .
Anti-Inflammatory Activity
The compound has been found to have good anti-inflammatory activity. This could make it useful in the treatment of diseases where inflammation plays a key role .
Neuroprotective Effects
The compound has been found to have a neuroprotective effect. It was found to improve the toxicity of the nerve cells of the primary SD rat, suggesting potential applications in the treatment of neurodegenerative diseases .
6. Potential Role in Treating IgA Nephropathy A compound with similar structural features, TJN-331, has been found to have antinephritic effects in a mouse model of experimental IgA nephropathy .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Transforming Growth Factor β1 (TGF-β1) . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis. It is involved in various physiological processes and pathological conditions, including tissue fibrosis and cancer.
Mode of Action
The compound acts as an inhibitor of TGF-β1 production . By inhibiting the production of TGF-β1, it can prevent the overproduction of cytokines after the deposition of IgA, which is thought to play a critical role in extracellular matrix accumulation .
Biochemical Pathways
The compound affects the TGF-β1 signaling pathway . This pathway is involved in a wide range of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting TGF-β1 production, the compound can potentially prevent the pathological changes in glomeruli associated with IgA nephropathy .
Result of Action
The compound has been shown to have antinephritic effects in a mouse model of experimental IgA nephropathy . It inhibits increases in the mesangial matrix index and the number of nuclei per glomerular cross-section, compared with untreated mice with IgA nephropathy . This suggests that the compound may be effective in treating IgA nephropathy.
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-18-9-11(16-17-18)14(19)15-7-6-10-4-5-12(20-2)13(8-10)21-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCBJGFODIZNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[5-(trifluoromethyl)-2-pyridinyl]benzenecarboxamide](/img/structure/B2408037.png)
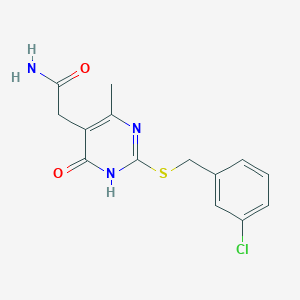
![2-[[8,9-Dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2408039.png)
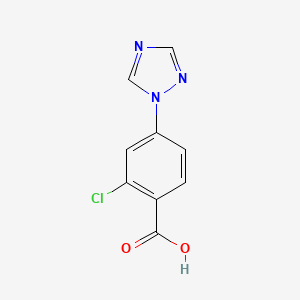
![5-Oxaspiro[3.5]nonan-9-one](/img/structure/B2408043.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2408048.png)
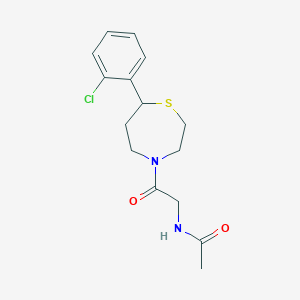
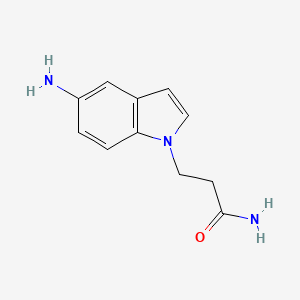
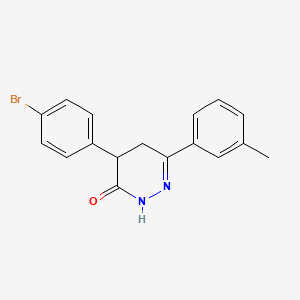
![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)
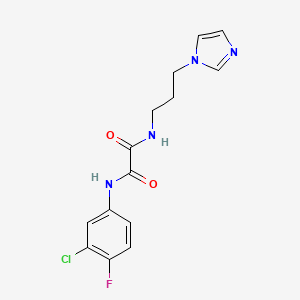
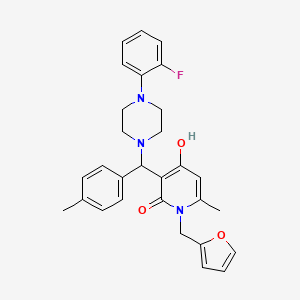
![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)
